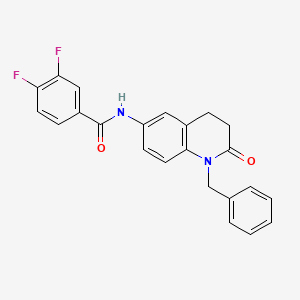

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O2/c24-19-9-6-17(13-20(19)25)23(29)26-18-8-10-21-16(12-18)7-11-22(28)27(21)14-15-4-2-1-3-5-15/h1-6,8-10,12-13H,7,11,14H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQCXVDOBRLTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is a synthetic compound known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is with a molecular weight of 398.44 g/mol. The compound features a quinoline core structure that is substituted with a benzyl group and a difluorobenzamide moiety.

| Property | Value |

|---|---|

| Molecular Weight | 398.44 g/mol |

| Molecular Formula | C24H22F2N2O |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its mechanism of action may involve:

- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, potentially inhibiting replication and transcription.

- Enzyme Inhibition : The difluorobenzamide moiety may enhance binding affinity to certain enzymes or receptors, leading to altered enzymatic activity.

Biological Activities

Research indicates that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide exhibits various biological activities including:

- Anticancer Activity : Studies have shown that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : Preliminary tests suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.

Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide exhibited significant cytotoxicity. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 10.0 |

The mechanism involved apoptosis induction through caspase activation and disruption of mitochondrial membrane potential.

Antimicrobial Activity

In vitro studies revealed that the compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Comparison with Similar Compounds

Substitution Patterns on the Benzamide Group

The 3,4-difluorobenzamide substituent distinguishes this compound from closely related derivatives:

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide: A positional isomer with fluorine atoms at the 2- and 4-positions of the benzamide ring. It shares the same molecular formula (C23H18F2N2O2) and weight (392.4 g/mol) but exhibits distinct electronic and steric properties due to fluorine placement .

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide: Replaces fluorine atoms with methyl groups, increasing lipophilicity. Molecular weight: 384.5 g/mol (C25H24N2O2) .

Variations in the N1 Substituent

- 2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Features an ethyl group at N1 and a 2-(difluoromethylsulfanyl)benzamide. Molecular formula: C23H21F2N2O2S (RN: 1448070-40-3).

- (±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide: Incorporates a thiophene-2-carboximidamide group and a complex N1-substituent. Demonstrated chirality with enantiomers resolved via supercritical fluid chromatography (SFC) .

Physicochemical and Analytical Comparisons

Industrial and Agrochemistry Analogues

Several difluorobenzamide derivatives are used as pesticides, though their structures diverge significantly:

- Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzoylurea insecticide with a urea linker instead of a direct amide bond .

- Hexaflumuron : Features a tetrafluoroethoxy group, highlighting the role of fluorine in enhancing agrochemical activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.